An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide, a notable member of the quinoline N-oxide family, serves as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. This guide offers a comprehensive exploration of its chemical properties, balancing established data with theoretically derived characteristics based on the well-understood reactivity and spectroscopic behavior of the quinoline N-oxide scaffold. We delve into its molecular structure, physicochemical properties, synthesis, and reactivity, providing a foundational resource for its application in medicinal chemistry and drug development. The ensuing discussion is tailored for an audience with a strong foundation in organic and medicinal chemistry, aiming to facilitate the strategic use of this compound in complex synthetic pathways.
Introduction: The Quinoline N-Oxide Scaffold in Medicinal Chemistry
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their presence in a wide array of biologically active compounds, including antimalarial, anticancer, and antibacterial agents. The introduction of an N-oxide functionality to the quinoline ring system profoundly alters its electronic properties and reactivity, often enhancing its biological profile or rendering it a versatile precursor for further functionalization. Quinoline N-oxides are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide (CAS No. 100331-93-9) emerges as a synthetic intermediate of significant interest, particularly in the preparation of phenylethanolamine derivatives which are potent β2 adrenoceptor agonists.[1] Its unique substitution pattern, featuring an acetyl group at the 5-position and a bulky phenylmethoxy (benzyloxy) group at the 8-position, presents both opportunities and challenges in synthetic design. Understanding the interplay of these functional groups with the reactive N-oxide moiety is crucial for its effective utilization.
Molecular and Physicochemical Properties
A comprehensive understanding of the molecular and physicochemical properties of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is essential for its handling, reaction design, and application in drug discovery pipelines.
Molecular Structure and Identification
The foundational identity of this compound is established by its structural and molecular identifiers.
| Property | Value | Source |
| IUPAC Name | 1-(8-(benzyloxy)-1-oxidoquinolin-1-ium-5-yl)ethan-1-one | N/A |
| Synonyms | 5-Acetyl-8-(benzyloxy)quinoline N-Oxide, 1-(1-Oxido-8-phenylmethoxyquinolin-1-ium-5-yl)ethanone | [1] |
| CAS Number | 100331-93-9 | [1] |
| Molecular Formula | C₁₈H₁₅NO₃ | [1] |
| Molecular Weight | 293.32 g/mol | [1] |
Predicted Physicochemical Data
While extensive experimental data for this specific N-oxide is not publicly available, its properties can be predicted based on its structure and comparison with related compounds. It is important to distinguish these from the experimentally determined properties of its close analog, 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (CAS 93609-84-8), which has a reported melting point of 174-176°C.
| Property | Predicted Value/Information | Justification |
| Appearance | Light brown solid | Supplier information. |
| Melting Point | Expected to be a solid with a defined melting point. | General property of similar organic compounds. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the polarity of the N-oxide group and the large organic scaffold. |
| Stability & Storage | Store in a refrigerator (2-8°C). Sensitive to light and strong reducing agents. | Supplier recommendation and general reactivity of N-oxides. |
Synthesis and Characterization
The synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide typically involves the oxidation of the corresponding parent quinoline.
Synthetic Pathway
The most common method for the preparation of quinoline N-oxides is the oxidation of the quinoline nitrogen using a peroxy acid.
Experimental Protocol: Synthesis of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide
Materials:
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5-Acetyl-8-(phenylmethoxy)quinoline
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meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 5-Acetyl-8-(phenylmethoxy)quinoline in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled quinoline solution.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide.
Caption: General reactivity patterns of the quinoline N-oxide core.
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Electrophilic Substitution: The N-oxide group directs electrophilic substitution primarily to the C4 position. [2]This is in contrast to the parent quinoline, where electrophilic attack occurs on the benzenoid ring.
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Nucleophilic Substitution: The C2 and C4 positions are activated towards nucleophilic attack. This is a highly valuable feature for introducing a variety of substituents. [3]* Deoxygenation: The N-oxide can be deoxygenated to the parent quinoline using various reducing agents (e.g., PCl₃, PPh₃).
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Cycloaddition Reactions: The N-oxide moiety can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, providing access to complex heterocyclic systems. [4]
Influence of Substituents
The acetyl and phenylmethoxy groups on the benzenoid ring of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide will modulate the reactivity of the core.
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5-Acetyl Group: This electron-withdrawing group will deactivate the benzenoid ring towards electrophilic substitution. It also provides a reactive handle for further transformations, such as condensation reactions at the methyl group or conversion to other functional groups.
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8-Phenylmethoxy Group: The ether oxygen is electron-donating through resonance, which could influence the regioselectivity of reactions on the benzenoid ring. The bulky nature of this group may also introduce steric hindrance, affecting the approach of reagents to the C8 position and the adjacent nitrogen of the pyridine ring.
Applications in Drug Development
The primary documented application of 5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide is as a key intermediate in the synthesis of phenylethanolamine derivatives that function as β2 adrenoceptor agonists. [1]This class of drugs is important in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The versatile reactivity of the quinoline N-oxide core, coupled with the functional handles provided by the acetyl and phenylmethoxy groups, makes this molecule a valuable scaffold for the generation of diverse chemical libraries for screening against various biological targets. The potential for C2 functionalization, for example, allows for the introduction of amine, aryl, or other groups that can significantly impact pharmacological activity.
Conclusion
5-Acetyl-8-(phenylmethoxy)-2-quinoline N-Oxide stands as a molecule of significant potential for the discerning medicinal chemist. While specific, experimentally-derived data on its physicochemical properties are limited, a robust understanding of its chemical behavior can be confidently extrapolated from the well-established chemistry of quinoline N-oxides. Its utility as a synthetic intermediate is clear, and the reactive handles it possesses open avenues for the creation of novel molecular architectures. This guide provides a foundational framework for researchers to leverage the unique chemical properties of this compound in the pursuit of new therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and expand its applications in drug discovery.
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